molecular formula C7H3BrF3N3 B13886104 Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)-

Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)-

Cat. No.: B13886104
M. Wt: 266.02 g/mol
InChI Key: JHTLKBSMGWWPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)- can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization and bromination. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)- can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-3-14-2-1-4(7(9,10)11)12-6(14)13-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTLKBSMGWWPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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